molecular formula C11H9NO4 B170049 Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate CAS No. 13972-97-9

Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Cat. No. B170049
CAS RN: 13972-97-9
M. Wt: 219.19 g/mol
InChI Key: JOURGLFWVLLAPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid leads to 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for “4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid” is 1S/C11H9NO3/c1-6-7-4-2-3-5-8(7)10(13)12-9(6)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) . The InChI code for “methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate” is 1S/C11H9NO3/c1-15-11(14)9-6-12-10(13)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate” include a molecular weight of 203.2 and a melting point of 259 - 261°C . The compound is a powder at room temperature .

Scientific Research Applications

Synthesis of Fused Heterocycles

This compound is instrumental in the synthesis of various fused heterocycles, which are crucial in pharmaceutical research. The ability to create four-membered to seven-membered rings makes it a versatile precursor for developing compounds with unique biological activities .

Crystallographic Studies

Crystallography can reveal the precise molecular structure of this compound, which is essential for understanding its reactivity and potential as a building block in medicinal chemistry. Detailed crystallographic studies can guide the design and synthesis of combinatorial libraries .

Antibacterial Agents

Derivatives of this compound, especially those containing a fluorine atom, have been identified as effective antibiotics. The structural modification at the 2 position of the quinoline moiety can enhance antibacterial activity, making it a valuable candidate for developing new antibacterial drugs .

Antibacterial Activity Enhancement

The compound’s derivatives are used to determine antibacterial activity, which is crucial for developing new antibacterial treatments. By studying the effects of irradiation on these compounds, researchers can enhance their antibacterial properties .

Anti-HIV Research

Indole derivatives, which can be synthesized from this compound, have shown potential as anti-HIV agents. Molecular docking studies of these derivatives can lead to the development of novel anti-HIV medications .

Pharmaceutical and Biological Activities

The compound’s derivatives are known for their significant pharmaceutical and biological activities. They serve as key intermediates in the synthesis of drugs and are valuable for drug research and development due to their diverse pharmacological properties .

Safety and Hazards

The safety information for “4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid” includes hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-hydroxy-1-oxo-2H-isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-11(15)8-9(13)6-4-2-3-5-7(6)10(14)12-8/h2-5,13H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOURGLFWVLLAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

CAS RN

13972-97-9
Record name methyl 1,4-dihydroxyisoquinoline-3-carboxylate
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